

Application Notes and Protocols: Preparing (-)-SHIN1 Stock Solution

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Compound of Interest

Compound Name: (-)-SHIN1
CAS No.: 2444764-09-2
Cat. No.: B2380072

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Abstract

(-)-SHIN1 is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases, key enzymes in one-carbon (1C) metabolism.^{[1][2][3][4][5]} By blocking the conversion of serine to glycine, (-)-SHIN1 depletes the one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other critical metabolic processes.^{[3][6][7]} This disruption of 1C metabolism makes (-)-SHIN1 a valuable tool for cancer research, particularly in malignancies dependent on this pathway.^{[2][3][6][8]} Proper preparation and handling of (-)-SHIN1 stock solutions are paramount for obtaining reliable and reproducible experimental results. These notes provide detailed protocols for the preparation, storage, and application of (-)-SHIN1 solutions for both in vitro and in vivo studies.

Data Presentation

Quantitative data for (-)-SHIN1 has been compiled to facilitate experimental planning.

Table 1: Physicochemical Properties of (-)-SHIN1

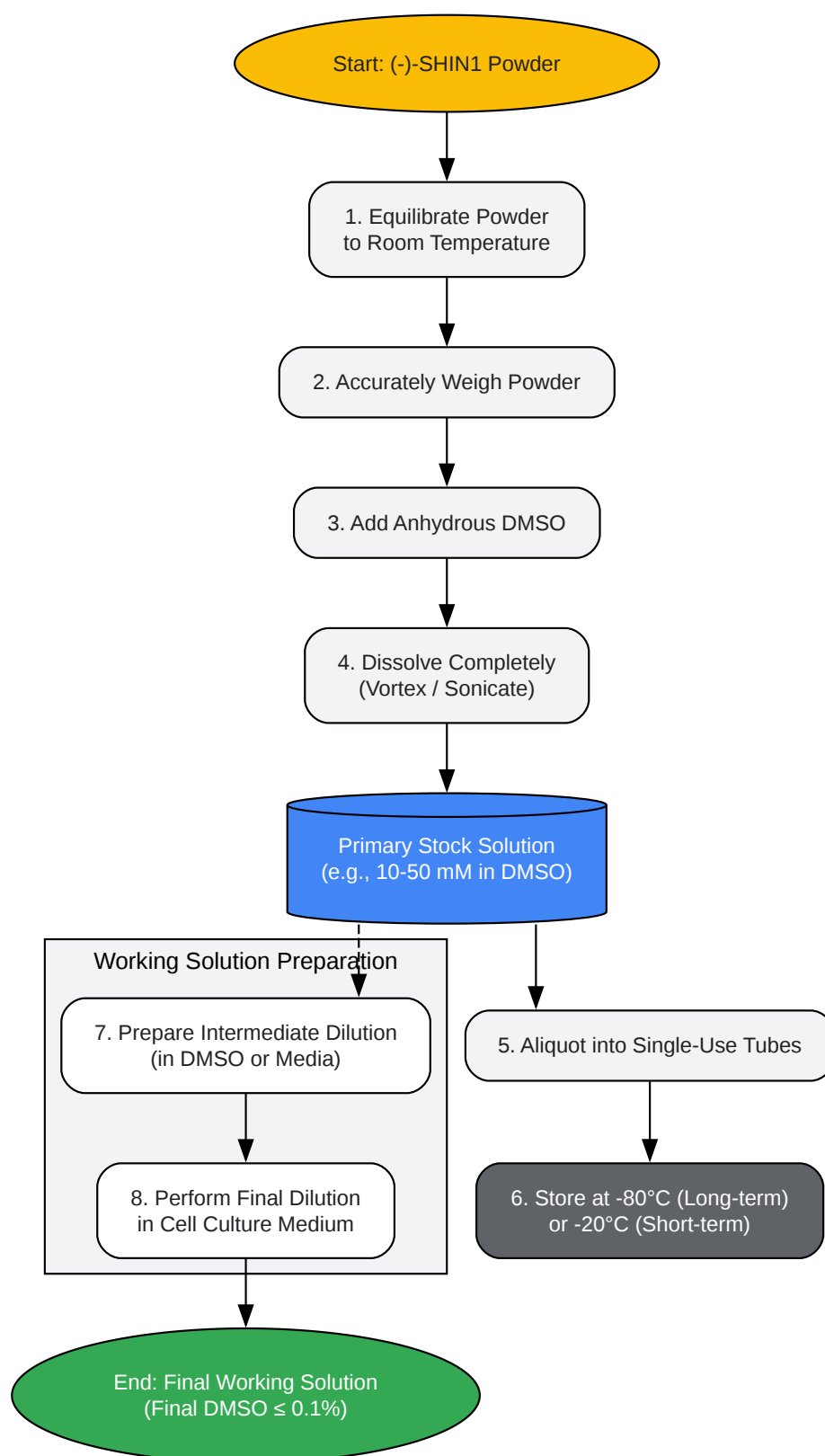
Property	Value	Source(s)
Synonyms	RZ-2994	[2][3][5][9]
Chemical Name	6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile	[1][4]
Molecular Formula	C ₂₄ H ₂₄ N ₄ O ₂	[1][2][4]
Molecular Weight	400.47 g/mol (also reported as 400.48 g/mol)	[1][2][4][9]
CAS Number	2146095-85-2	[1][2][4]
Appearance	White to off-white solid	[2][9]
Purity	≥98% (HPLC)	[1][4]
Solubility	DMSO: ≥ 50 mg/mL (Soluble to 50 mM, with reported values up to 80 mg/mL)[1][4][5][10]Ethanol: ~5 mg/mL[5][10]Water: Insoluble[5][10]	[1][4][5][10]
Storage (Powder)	Store at -20°C for up to 3 years.	[2][3][9]

Table 2: Biological Activity of (-)-SHIN1

Target/Cell Line	IC ₅₀ Value	Assay Type	Source(s)
SHMT1 (human)	5 nM	In vitro enzymatic assay	[1][2][3][4][5]
SHMT2 (human)	13 nM	In vitro enzymatic assay	[1][2][3][4][5]
HCT-116 cells	870 nM	Cell growth inhibition	[1][4][6][7]
SHMT2 deletion HCT-116 cells	< 50 nM (or ~10 nM)	Cell growth inhibition	[2][3][7][11]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of (-)-SHIN1 in one-carbon metabolism.



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Caption: Workflow for preparing (-)-SHIN1 stock and working solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

- **(-)-SHIN1** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[9]
- Sterile, amber, or foil-wrapped microcentrifuge tubes or vials[9]
- Calibrated precision balance
- Calibrated micropipettes and sterile, nuclease-free pipette tips
- Vortex mixer
- (Optional) Sonicator water bath

Procedure:

- **Equilibration:** Before opening, allow the vial of **(-)-SHIN1** powder to equilibrate to room temperature for 15-20 minutes. This prevents atmospheric moisture condensation.[9]
- **Calculation:** Calculate the mass of **(-)-SHIN1** required. For a 10 mM solution using a molecular weight of 400.47 g/mol :
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 0.001 \text{ L} * 400.47 \text{ g/mol} * 1000 \text{ mg/g} = 4.005 \text{ mg}$ for 1 mL of stock solution.
- **Weighing:** Accurately weigh the calculated amount of **(-)-SHIN1** powder and place it into a sterile amber or foil-wrapped vial.

- Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the vial. It is critical to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce solubility.[2][5][9]
- Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the powder is fully dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[3][10]
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage (up to 1-2 years), store at -80°C.[2][3][5] For short-term storage (up to 1 month), store at -20°C.[5][9]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Objective: To dilute the high-concentration DMSO stock solution into cell culture medium for treating cells, ensuring the final DMSO concentration is non-toxic.

Procedure:

- Thaw Stock: Thaw a single aliquot of the **(-)-SHIN1** primary stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in fresh DMSO or cell culture medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution. This step helps in accurately pipetting small volumes for the final dilution.[10]
- Final Dilution: Add the stock or intermediate solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration. To minimize precipitation, add the stock solution to the medium while gently vortexing or mixing.[10][11]
- Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally $\leq 0.1\%$ (v/v), and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[9][10]

- Vehicle Control: Crucially, always prepare a vehicle control containing the same final concentration of DMSO in the culture medium without **(-)-SHIN1** to run in parallel with your experiments.^{[9][10]}
- Application: Use the freshly prepared working solution to treat cells immediately.

Protocol 3: Preparation of a Formulation for In Vivo Administration

(-)-SHIN1 has poor stability and half-life in vivo, which has limited its use in animal models.^{[6][12]} However, for formulation development or specific short-term studies, a common co-solvent vehicle can be used to improve solubility in aqueous systems.

Disclaimer: This is a reference formulation. Researchers must optimize and validate the formulation for their specific animal model and experimental design.

Example Formulation (1 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.^{[2][3]}

Procedure:

- Initial Dissolution: Prepare a concentrated stock of **(-)-SHIN1** in DMSO (e.g., 10 mg/mL). To make 1 mL of the final formulation, dissolve 1 mg of **(-)-SHIN1** in 100 μ L of DMSO.
- Add Co-solvents Sequentially:
 - To the DMSO solution, add 400 μ L of PEG300. Mix thoroughly until the solution is clear.^{[10][11]}
 - Add 50 μ L of Tween-80 to the mixture. Mix again until clear.^{[10][11]}
- Add Aqueous Component: Slowly add 450 μ L of sterile saline to the mixture while vortexing to prevent precipitation.^{[10][11]}
- Final Solution: The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may aid dissolution.^{[2][11]} This formulation should be prepared fresh before each use and administered immediately.^{[2][5][11]}

Troubleshooting

- **Precipitation upon Dilution in Aqueous Media:** This occurs when the compound crashes out of solution. To mitigate this, add the DMSO stock to the aqueous medium slowly and with constant mixing.[11] Pre-warming the medium to 37°C can also help.[10]
- **Incomplete Dissolution in DMSO:** Ensure the DMSO is anhydrous and of high purity.[2][5] Use of sonication or gentle warming can assist in dissolving the compound.[3][11]
- **Cell Toxicity:** If unexpected cytotoxicity is observed, verify that the final DMSO concentration is within a tolerable range for your specific cell line (e.g., $\leq 0.1\%$). Always compare against a vehicle control.[9][10]

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- To cite this document: BenchChem. [Application Notes and Protocols: Preparing (-)-SHIN1 Stock Solution]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2380072/docs#application-notes-and-protocols-preparing-shin1-stock-solution>]

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